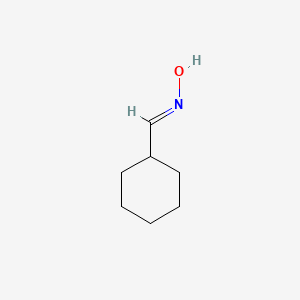
Cyclohexanecarboxaldehyde, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbaldehydeoxime is an organic compound derived from cyclohexanecarbaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the cyclohexane ring. This compound is of interest due to its versatile applications in organic synthesis and its potential use in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanecarbaldehydeoxime can be synthesized through the reaction of cyclohexanecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the reactants in an alcoholic solvent, resulting in the formation of the oxime .
Industrial Production Methods: In an industrial setting, the synthesis of oximes, including cyclohexanecarbaldehydeoxime, can be achieved using solvent-free grinding methods. This green chemistry approach minimizes waste and reduces the need for hazardous solvents .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanecarbaldehydeoxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to form corresponding amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Atmospheric oxygen and a manganese (IV) complex as a catalyst.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Cyclohexanecarboxylic acid, cyclohexane, cyclohexanol, cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted oximes and related compounds.
Aplicaciones Científicas De Investigación
Cyclohexanecarbaldehydeoxime has several applications in scientific research:
Biology: Acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbaldehydeoxime involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates. The oxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
- Cyclohexanone oxime
- Acetaldoxime
- Benzaldoxime
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(NE)-N-(cyclohexylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2/b8-6+ |
Clave InChI |
NOVKEGXMRQTKSK-SOFGYWHQSA-N |
SMILES isomérico |
C1CCC(CC1)/C=N/O |
SMILES canónico |
C1CCC(CC1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


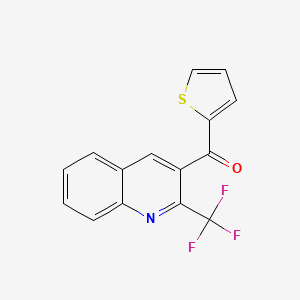
![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
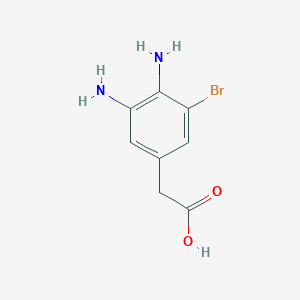
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
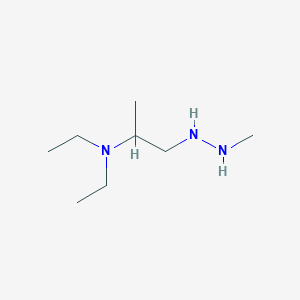
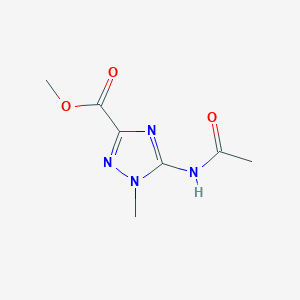
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)


